Gil protein is derived from Escherichia coli and has been characterized through various biochemical assays and structural analyses. Its role as a receptor for cyclic di-GMP has been established through studies that demonstrate its involvement in cellulose production, highlighting its significance in microbial ecology and biofilm development .
The synthesis of Gil protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding Gil into an expression vector, followed by transformation into a suitable host organism, typically E. coli. The expression system often utilizes the T7 promoter for high-level expression, allowing for efficient production of the protein.
The Gil protein exhibits a distinct three-dimensional structure characterized by a specific arrangement of alpha-helices and beta-sheets that form its binding site for cyclic di-GMP. The structural analysis reveals critical residues involved in ligand interaction.
Gil protein participates in several biochemical reactions primarily related to its function as a receptor for cyclic di-GMP. Upon binding cyclic di-GMP, it undergoes conformational changes that modulate downstream signaling pathways affecting cellulose synthesis.
The mechanism by which Gil protein exerts its effects involves binding to cyclic di-GMP, leading to changes in gene expression related to biofilm formation and cellulose production. This interaction triggers downstream signaling cascades that influence cellular behavior.
Relevant analyses show that modifications to Gil can enhance its stability or alter its binding properties, providing avenues for engineering more effective variants for research applications .
Gil protein has significant implications in scientific research, particularly in microbiology and biotechnology:
Gil protein (originally annotated as Domain of Unknown Function 2819, DUF2819) was first identified through systematic screening of Escherichia coli's ASKA overexpression library using the Differential Radial Capillary Action of Ligand Assay (DRaCALA) with radioisotope-labeled cyclic diguanylate (c-di-GMP) [2] [4]. This genome-wide approach revealed bcsE (bacterial cellulose synthesis E) as a candidate c-di-GMP receptor gene embedded within cellulose synthase operons. Genomic analyses confirmed that bcsE is evolutionarily conserved in Gammaproteobacteria (e.g., Salmonella enterica, Klebsiella pneumoniae) and Betaproteobacteria, where it consistently localizes adjacent to bcsA and bcsB genes encoding cellulose synthase subunits [2] [4]. The bcs operon architecture typically follows the pattern: bcsA → bcsB → bcsZ → bcsC → bcsE, with bcsE positioned downstream as a core regulatory element. Functional studies demonstrated that deletion of bcsE reduces but does not abolish cellulose production, indicating its role in optimizing extracellular matrix assembly rather than serving as an essential catalytic component [4].
Table 1: Genomic Context of Gil-Encoding Loci in Select Enterobacteria
Organism | Genomic Locus | Operon Position | Flanking Genes |
---|---|---|---|
Escherichia coli | b4312 | Downstream of bcsC | bcsA → bcsB → bcsZ → bcsC → bcsE |
Salmonella enterica | STM3611 | Downstream of bcsC | bcsA → bcsB → bcsZ → bcsC → bcsE |
Klebsiella pneumoniae | KPN_03324 | Downstream of bcsC | bcsA → bcsB → bcsZ → bcsC → bcsE |
Gil proteins exhibit a conserved single-domain architecture centered on the ~130-amino-acid DUF2819 domain, now redefined as the GIL (GGDEF I-site Like) domain based on structural and functional analyses [2] [4]. The GIL domain adopts a modified PAS-fold structure characterized by a central β-sheet flanked by α-helices, resembling the c-di-GMP-binding I-site of diguanylate cyclase (GGDEF) domains. Key distinctions include:
Table 2: Physicochemical Properties of Gil Family Proteins
Species | Protein Length (aa) | Molecular Weight (kDa) | Isoelectric Point (pI) | c-di-GMP Kd (μM) |
---|---|---|---|---|
Escherichia coli BcsE | 214 | 24.1 | 5.8 | 1.2 ± 0.3 |
Salmonella enterica BcsE | 216 | 24.4 | 6.0 | 0.9 ± 0.2 |
Klebsiella pneumoniae BcsE | 217 | 24.6 | 5.9 | 1.5 ± 0.4 |
Gil homologs share >65% sequence identity within enterobacterial genera but exhibit divergent conservation patterns across proteobacterial classes. A systematic alignment of 42 Gil sequences revealed:
Table 3: Domain Architecture Variations in Gil Homologs
Taxonomic Group | Conserved Domains | IDR Length (aa) | Operon Association |
---|---|---|---|
Enterobacteriaceae | Standalone GIL | 5–15 | bcsA-B-Z-C-E |
Burkholderiaceae | GIL + PAS domain | 20–30 | bcsA-B-like genes |
Moraxellaceae | GIL + TPR repeats | 30–45 | Non-cellulose operons |
The RxGD motif (Arg-x-Gly-Asp) is evolutionarily invariant across 98.7% of 1,214 validated Gil sequences, confirming its non-negotiable role in c-di-GMP binding [2] [4] [10]. Phylogenetic shadowing revealed:
Figure: Phylogenetic Distribution of the RxGD Motif in Gil Domains(Note: In text description due to format constraints)
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